molecular formula C15H13N3O3S2 B2754828 N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide CAS No. 941920-61-2

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2754828
CAS No.: 941920-61-2
M. Wt: 347.41
InChI Key: WBBJWDKIVQTRQF-UHFFFAOYSA-N
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Description

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide is a complex organic compound with the molecular formula C15H13N3O3S2 and a molecular weight of 347.41 g/mol. This compound features a pyridazinone moiety linked to a phenyl ring, which is further connected to a thiophene-2-sulfonamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide involves multiple steps, typically starting with the preparation of the pyridazinone core. One common method involves the condensation of appropriate hydrazine derivatives with diketones, followed by cyclization to form the pyridazinone ring . The phenyl ring is then introduced through a coupling reaction, and the thiophene-2-sulfonamide group is attached via sulfonation and subsequent amide formation .

Industrial production methods often involve optimizing these synthetic routes to improve yield and reduce costs. This may include the use of high-throughput screening for reaction conditions and catalysts, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as Jones reagent or TEMPO, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the reduction of the sulfonamide group to a sulfonic acid derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide moiety.

Scientific Research Applications

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide can be compared with other similar compounds, such as:

    N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide: This compound has a biphenyl group instead of a thiophene ring, which may affect its chemical reactivity and biological activity.

    N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide: The presence of a benzo[d][1,3]dioxole moiety introduces additional aromaticity and potential interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c1-18-14(19)9-8-13(16-18)11-4-6-12(7-5-11)17-23(20,21)15-3-2-10-22-15/h2-10,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBJWDKIVQTRQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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